molecular formula C17H13N3O2 B6141485 AS-8351

AS-8351

Cat. No.: B6141485
M. Wt: 291.30 g/mol
InChI Key: WQSHHAVECQJKLX-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

AS8351, also known as (e)-n’-((2-hydroxynaphthalen-1-yl)methylene)isonicotinohydrazide, is a small-molecule inhibitor of lysine demethylase 5B (JARID1B or KDM5B) . This enzyme is involved in the demethylation of Lys4 of histone H3 , playing a crucial role in gene expression and cell fate decisions .

Mode of Action

AS8351 interacts with its target, JARID1B, by inhibiting its activity . This inhibition results in the sustained presence of methyl groups on Lys4 of histone H3 . The methylation status of histones is a key factor in the regulation of gene expression, and thus, the inhibition of JARID1B by AS8351 can lead to changes in the expression of certain genes .

Biochemical Pathways

The primary biochemical pathway affected by AS8351 is the histone methylation pathway . By inhibiting JARID1B, AS8351 prevents the demethylation of histone H3 at Lys4 . This can lead to changes in the chromatin structure and subsequently alter gene expression . The altered gene expression can have downstream effects on various cellular processes, including cell proliferation, migration, and apoptosis .

Pharmacokinetics

AS8351 is supplied as a lyophilized powder and is soluble in DMSO, ethanol, and DMF . It is stable for 24 months when stored lyophilized at -20ºC . Once in solution, it should be stored at -20ºC and used within 1 month to prevent loss of potency

Result of Action

The inhibition of JARID1B by AS8351 has been shown to have significant effects on cellular processes. For instance, in breast cancer cells, AS8351 treatment inhibited cell proliferation and migration . It also reversed epithelial-mesenchymal transition and decreased fatty acid synthase and ATP citrate lyase protein levels . In Ewing sarcoma (EWS) cells, AS8351 reduced cell proliferation and increased apoptosis and cell cycle arrest .

Action Environment

The action of AS8351 can be influenced by various environmental factors. For example, the stability of the compound can be affected by temperature and the presence of moisture . Additionally, the efficacy of AS8351 can be influenced by the concentration of the compound and the length of treatment . .

Preparation Methods

The synthesis of AS-8351 involves the reaction of 2-hydroxy-1-naphthaldehyde with isonicotinoylhydrazide. The reaction is typically carried out in an organic solvent such as ethanol under reflux conditions. The product is then purified through recrystallization

Chemical Reactions Analysis

AS-8351 undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.

    Reduction: The compound can be reduced using common reducing agents like sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

AS-8351 is unique in its specific inhibition of KDM5B. Similar compounds include:

These compounds share some functional similarities but differ in their specific targets and applications, highlighting the unique role of this compound in scientific research.

Properties

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSHHAVECQJKLX-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.